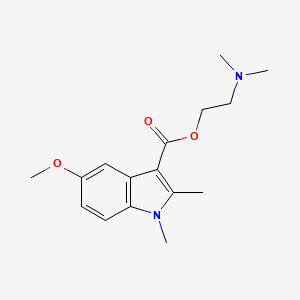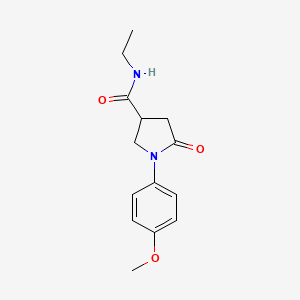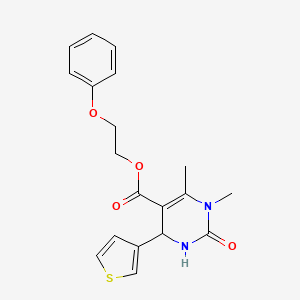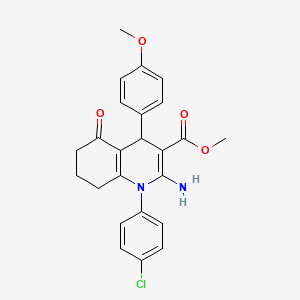![molecular formula C20H13N3O7 B11524116 4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate CAS No. 220359-88-6](/img/structure/B11524116.png)
4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The indole scaffold appears in various synthetic drug molecules and natural products. It serves as the backbone for compounds like lysergic acid diethylamide (LSD), strychnine, and plant alkaloids.
- Physically, indole derivatives are crystalline and colorless, often possessing specific odors.
- Our compound combines an indole core with an azo group (diazenyl) and an acetate moiety.
4-methyl-6-[(E)-(4-nitrophenyl)diazenyl]-2-oxo-2H-furo[2,3-h]chromen-9-yl acetate: belongs to the class of indole derivatives. Indole compounds have a benzopyrrole structure and are characterized by their aromatic nature due to π-electron delocalization.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves coupling an appropriate indole precursor with a diazenyl group. Specific synthetic routes may vary, but one common approach is the condensation of an indole derivative with a diazonium salt.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents. Acidic or basic conditions may be necessary for diazonium salt formation.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound’s reactivity stems from its indole and diazenyl functionalities.
Common Reagents and Conditions:
Major Products: The main product is the target compound itself, with the azo linkage connecting the indole and nitrophenyl moieties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigate its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Assess its pharmacological properties, including antiviral, anti-inflammatory, or anticancer effects.
Industry: Evaluate its use in dyes, pigments, or materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets. For instance, it could inhibit enzymes or modulate signaling pathways.
- Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of indole, azo, and acetate groups sets it apart.
Similar Compounds: Explore related indole derivatives, such as those with different substituents or functional groups.
Properties
CAS No. |
220359-88-6 |
|---|---|
Molecular Formula |
C20H13N3O7 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[4-methyl-6-[(4-nitrophenyl)diazenyl]-2-oxofuro[2,3-h]chromen-9-yl] acetate |
InChI |
InChI=1S/C20H13N3O7/c1-10-7-17(25)30-19-14(10)8-15(20-18(19)16(9-28-20)29-11(2)24)22-21-12-3-5-13(6-4-12)23(26)27/h3-9H,1-2H3 |
InChI Key |
YCHPRDXOTBJZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11524038.png)
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-bromophenyl)methanone](/img/structure/B11524041.png)
![[5-(4-Bromo-phenyl)-3-ethyl-5-hydroxy-4,5-dihydro-pyrazol-1-yl]-p-tolyl-methanone](/img/structure/B11524042.png)
![Ethyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylpyridin-2-yl)amino]propan-2-yl}carbamate](/img/structure/B11524045.png)

![N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide](/img/structure/B11524055.png)
![1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11524062.png)


![methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11524091.png)


![N-[(1Z)-3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11524109.png)
![ethyl 5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11524113.png)
